(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid
Overview
Description
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methoxy(methyl)carbamoyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups .
Mode of Action
Boronic acids are known to participate in suzuki-miyaura cross-coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or pseudohalide in the presence of a palladium catalyst . The boronic acid acts as a nucleophile, transferring an organic group to the palladium catalyst .
Biochemical Pathways
The suzuki-miyaura cross-coupling reaction, in which boronic acids participate, is widely used in the synthesis of biologically active compounds, including pharmaceuticals . Therefore, it’s plausible that this compound could affect various biochemical pathways depending on the context of its use.
Pharmacokinetics
The pharmacokinetic properties of boronic acids can be influenced by factors such as their pka values, lipophilicity, and the presence of transporters in the body .
Result of Action
Given its potential involvement in suzuki-miyaura cross-coupling reactions, it may play a role in the synthesis of various biologically active compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment can affect the ionization state of boronic acids, which in turn can influence their reactivity . Additionally, temperature and the presence of other reactive species can also impact the stability and reactivity of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of a halogenated phenyl derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 3-Fluoro-5-(methylcarbamoyl)phenylboronic acid
- 3-Methoxyphenylboronic acid
- 3-Fluoro-5-(methylaminocarbonyl)phenylboronic acid
Comparison: Compared to these similar compounds, (3-Fluoro-5-(methoxy(methyl)carbamoyl)phenyl)boronic acid offers unique reactivity due to the presence of both the fluoro and methoxy(methyl)carbamoyl groups. These substituents can enhance the compound’s stability and binding affinity, making it a more versatile reagent in various chemical and biological applications .
Properties
IUPAC Name |
[3-fluoro-5-[methoxy(methyl)carbamoyl]phenyl]boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BFNO4/c1-12(16-2)9(13)6-3-7(10(14)15)5-8(11)4-6/h3-5,14-15H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQSBAHYEQPZQMF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)F)C(=O)N(C)OC)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BFNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.00 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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